1-(Imidazo[1,2-a]pyridin-8-yl)ethanone
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Overview
Description
1-(Imidazo[1,2-a]pyridin-8-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with an α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding imines or thioethers.
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-8-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of signaling cascades that regulate cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
- 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(Imidazo[1,2-a]pyridin-4-yl)ethanone
Uniqueness: 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-8-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-2-5-11-6-4-10-9(8)11/h2-6H,1H3 |
InChI Key |
YMUMJQQQVSJMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
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